Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound characterized by its unique thieno-pyrrole structure. Its molecular formula is and it has a molecular weight of approximately 181.21 g/mol. The compound features a thieno ring fused to a pyrrole ring, with a carboxylate group attached to the methyl ester, making it an interesting target for various chemical and biological applications. The InChIKey for this compound is OSZRKQNJIOWIFE-UHFFFAOYSA-N, which aids in its identification in chemical databases .
Research indicates that methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate exhibits potential biological activities, including:
The synthesis of methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate can be achieved through several methods:
Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate has potential applications in various fields:
Studies on methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate's interactions with biological systems have revealed important insights:
Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | 0.97 | Similar thieno-pyrrole structure |
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | 0.86 | Contains a bromine substituent |
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | 0.86 | Features a bromo group at a different position |
Methyl 3-acetamidothiophene-2-carboxylate | 0.73 | Contains an acetamido group |
Methyl 3-amino-2-thiophenecarboxylate | 0.69 | Amino group introduces different reactivity |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate stands out due to its unique combination of thieno and pyrrole moieties along with its specific carboxylate functionality.